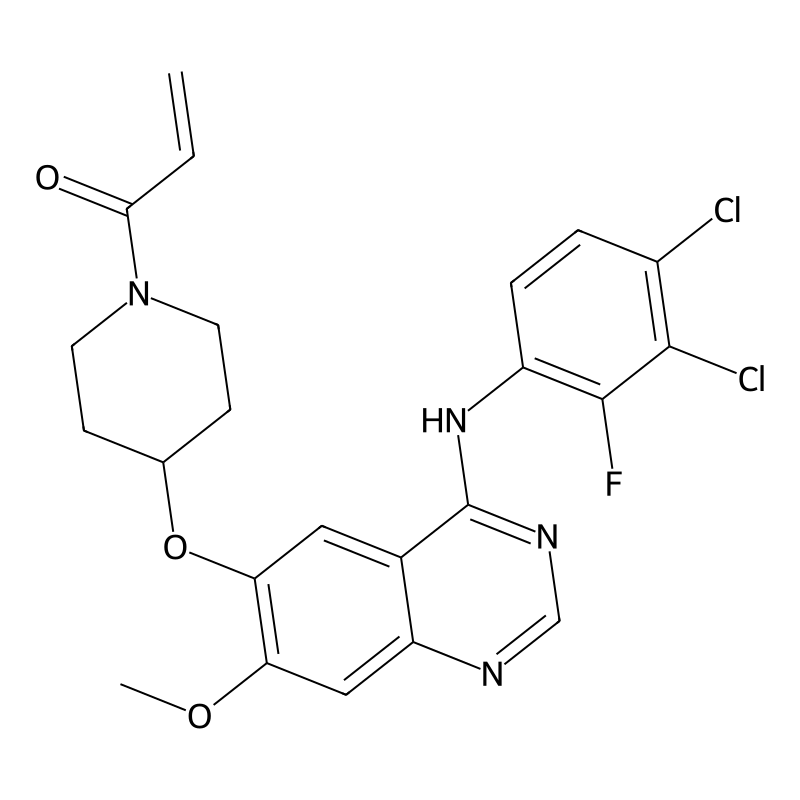

Poziotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Poziotinib mechanism of action irreversible pan-HER inhibitor

Mechanism of Action & Structural Insight

Poziotinib covalently binds to cysteine residues in the kinase domains of all ErbB family receptors (EGFR, HER2, and HER4), leading to irreversible inhibition and suppression of downstream signaling cascades [1] [2].

- Steric Hindrance in Exon 20 Mutations: A key challenge in targeting EGFR and HER2 exon 20 insertion mutations is their induction of steric hindrance. These mutations cause the C-helix and phosphate-binding loop (P-loop) to shift into the drug-binding pocket, creating a narrow space that excludes large, rigid inhibitors like osimertinib [3].

- This compound's Structural Advantage: this compound's small size and molecular flexibility enable it to fit into this constricted binding pocket, allowing it to effectively target these otherwise resistant mutations [3].

The following diagram illustrates this mechanism and the downstream signaling pathway.

This compound's mechanism of action involves overcoming steric hindrance in mutant receptors to inhibit oncogenic signaling.

Key Preclinical & Clinical Efficacy Data

This compound has shown significant activity in both laboratory models and clinical trials, particularly in NSCLC with EGFR exon 20 mutations and HER2-amplified cancers.

| Model/Study | Mutation/Amplification | Key Efficacy Findings |

|---|---|---|

| Ba/F3 Cells (in vitro) [3] | Various EGFR & HER2 exon 20 insertions | Potent inhibition; greater activity than erlotinib, afatinib, osimertinib |

| Patient-Derived Xenografts (in vivo) [3] | EGFR or HER2 exon 20 mutant NSCLC | Significant antitumor activity |

| Phase 2 Trial (ZENITH20, Cohort 1) [4] | EGFR exon 20 insertion NSCLC | Confirmed objective response rate (ORR) of 14.8% in overall cohort (primary endpoint not met); superior benefit in "near-loop" vs "far-loop" insertions |

| Phase 2 Trial (Initial Report) [3] | EGFR exon 20 mutation NSCLC | Confirmed ORR of 64% in first 11 patients |

| Phase 1 Trials [5] [2] | Advanced solid tumors (HER2-amplified/EGFR-mutant) | Partial response in patients with HER2-amplified breast/gastric cancer and EGFR-amplified lung cancer |

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are methodologies from key studies.

Cell Viability and IC50 Determination (Ba/F3 Model) [3]

- Cell Line: IL-3-dependent Ba/F3 cells.

- Transfection: Stably transduced with vectors expressing various EGFR or HER2 exon 20 mutations.

- IL-3 Independence Assay: Confirm mutation is "activating" if cells proliferate without IL-3.

- Drug Treatment: Treat cells with a dose range of this compound and control TKIs.

- Viability Assay: Incubate for 72 hours, measure cell viability (e.g., with MTT or CellTiter-Glo).

- Analysis: Calculate IC50 values using non-linear regression from dose-response curves.

In Vivo Efficacy (Patient-Derived Xenograft/PDX Model) [3]

- Animal Model: Immunodeficient mice implanted with tumor fragments from NSCLC patients harboring EGFR or HER2 exon 20 mutations.

- Dosing: Once tumor volume reaches ~150-200 mm³, randomize mice into control and treatment groups.

- Treatment: Administer this compound (e.g., 5-10 mg/kg) orally, daily. Include a group treated with a benchmark TKI for comparison.

- Monitoring: Measure tumor volumes and animal body weight 2-3 times per week for the study duration.

- Endpoint: Calculate tumor growth inhibition.

Molecular Dynamics (MD) Simulation for Mechanism [4]

- System Preparation: Use a solved crystal structure of the EGFR kinase domain. Model in the exon 20 insertion mutation (e.g., D770insNPG) using molecular modeling software.

- Simulation Setup: Solvate the protein in a water box, add ions to neutralize the system.

- Simulation Run: Perform long-time scale MD simulations (hundreds of nanoseconds to microseconds) using bias-exchange metadynamics to explore conformational free energy landscapes.

- Analysis: Analyze root-mean-square deviation (RMSD), fluctuations (RMSF), and the size/shape of the drug-binding pocket over the simulation trajectory. Compare wild-type and mutant proteins.

Therapeutic Implications & Resistance

- Differential Impact of Insertion Location: The location of the exon 20 insertion significantly impacts this compound sensitivity. "Near-loop" insertions (A767-P772) show greater tumor shrinkage and progression-free survival benefit compared to "far-loop" insertions (H773-R776) [4].

- Brain Penetrability: this compound demonstrates excellent brain penetrability, making it a promising candidate for treating HER2-positive breast cancer brain metastases, as shown in preclinical models [1].

- Combination Therapy Potential: A 2023 in silico and in vitro study suggested that combining this compound with the third-generation TKI olmutinib has a synergistic anti-proliferative effect on A549 lung cancer cells and significantly impacts key apoptotic genes [6].

- Resistance Mechanisms: Like other TKIs, resistance to this compound eventually emerges. Identified mechanisms include:

References

- 1. The Brain-Penetrant Pan ErbB Inhibitor this compound Effectively ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Studies of this compound, an Irreversible Pan-HER ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and Clinical Activity of an EGFR and HER2 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound for EGFR exon 20-insertion NSCLC [nature.com]

- 5. Phase 1 Studies of this compound, an Irreversible Pan-HER ... [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Exploration of this compound ... [mdpi.com]

- 7. Identifying Mechanisms for the Mediation of this compound ... [targetedonc.com]

Poziotinib discovery and development Hannmi Pharmaceutical

Scientific Rationale and Preclinical Data

Poziotinib was developed as a potent, irreversible inhibitor targeting the HER family of tyrosine kinases, which are key drivers in several cancers.

- Mechanism of Action: As a pan-HER inhibitor, this compound covalently binds to the cysteine residues (Cys-797 in EGFR, Cys-805 in HER2) in the catalytic kinase domains of EGFR, HER2, and HER4. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and blocks the activation of critical downstream signaling pathways like STAT3, AKT, and ERK, thereby inducing apoptosis and cell cycle arrest [1] [2] [3].

- Preclinical Evidence: In vitro and in vivo studies demonstrated this compound's broad anti-tumor activity. It was effective in various xenograft models, including erlotinib-sensitive HCC827 NSCLC cells, erlotinib-resistant NCI-H1975 NSCLC cells (which carry the T790M resistance mutation), and HER2-overexpressing models like NCI-N87 gastric cancer cells [1] [2]. The drug also showed synergistic effects when combined with chemotherapy agents such as 5-fluorouracil [1].

The following diagram illustrates the core signaling pathway targeted by this compound and its mechanism of action.

This compound inhibits HER receptor dimerization and autophosphorylation, blocking downstream pro-cancer signaling pathways. [1] [3]

Clinical Development and Key Findings

The clinical development of this compound has focused heavily on NSCLC with specific genetic alterations, yielding important insights into the role of mutation subtypes in treatment response.

- Clinical Trial Design: The ZENITH20 trial (Cohort 1, NCT03318939) was a key phase II study designed to evaluate the efficacy of this compound in 115 NSCLC patients with EGFR exon 20 insertion (ex20ins) mutations [4].

- Efficacy Analysis: The trial's primary analysis showed an Objective Response Rate (ORR) of 14.8% in the overall cohort, which did not meet the primary efficacy endpoint. However, a critical exploratory analysis revealed that efficacy was highly dependent on the precise location of the exon 20 insertion [4].

- Structural Insights: Research showed EGFR ex20ins mutations can be classified as "near-loop" (A767-P772) or "far-loop" (H773-R776) based on their location. This compound demonstrated significantly greater activity against near-loop insertions [4].

- Comparative Data: The following table quantifies the differential efficacy of this compound in the ZENITH20 trial based on insertion location, compared to data for mobocertinib from the EXCLAIM trial.

| Parameter | This compound (ZENITH20 Trial) | Mobocertinib (EXCLAIM Trial) |

|---|---|---|

| Overall Objective Response Rate (ORR) | 14.8% (95% CI: 8.9 to 22.6) [4] | 28% (in platinum-pretreated population) [4] |

| Mean Tumor Size Reduction: Near-loop | -25.9% [4] | -38.5% [4] |

| Mean Tumor Size Reduction: Far-loop | -9.8% [4] | -34.1% [4] |

| P-Value (Tumor Reduction) | p = 0.0014 [4] | p = 0.59 [4] |

| Median PFS: Near-loop | 11.1 months [4] | 12.0 months [4] |

| Median PFS: Far-loop | 3.5 months [4] | 13.0 months [4] |

| P-Value (PFS) | p = 0.016 [4] | p = 0.99 [4] |

The data shows this compound's benefit is concentrated in patients with near-loop insertions, whereas mobocertinib's activity was similar across both groups [4]. Molecular dynamics simulations suggest that near-loop insertions create a more flexible kinase domain with lower energy barriers for conformational change, making it more susceptible to this compound [4].

Experimental Protocols for Key Assays

For researchers, the core methodologies used to establish this compound's efficacy are outlined below.

In Vitro Kinase Inhibition and Cell Viability (IC₅₀) Assays [4]:

- Cell Line Generation: Generate Ba/F3 cell lines engineered to express various near-loop and far-loop EGFR exon 20 insertion mutations.

- Drug Treatment: Treat the cell lines with a serial dilution of this compound and other comparator TKIs (e.g., afatinib, mobocertinib).

- Viability Measurement: Incubate for a defined period (e.g., 72 hours) and measure cell viability using a standard assay like MTT or CellTiter-Glo.

- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug and mutation pair. Plot IC₅₀ values to correlate drug sensitivity with insertion location.

In Vivo Efficacy Studies in Xenograft Models [1]:

- Model Establishment: Implant human cancer cells (e.g., N87 gastric cancer cells, HCC827 NSCLC cells) into immunodeficient mice to form tumor xenografts.

- Dosing Protocol: Once tumors are palpable, randomize mice into treatment groups. Administer this compound orally at a predetermined dose (e.g., 0.5 mg/kg, daily).

- Tumor Monitoring: Measure tumor volumes regularly with calipers. Compare the average tumor volume in the treatment group to that of a vehicle-control group over time.

- Combination Studies: To test synergy, co-administer this compound with chemotherapy agents like 5-fluorouracil using their respective MTD (Maximum Tolerated Dose) schedules.

Molecular Dynamics (MD) Simulations [4]:

- System Preparation: Construct molecular models of the EGFR kinase domain for wild-type, near-loop (e.g., A767dupASV), and far-loop (e.g., H773insNPH) mutants.

- Simulation Run: Perform long-time scale MD simulations (e.g., using bias-exchange meta-dynamics - BE-MetaD) in an explicit solvent environment to sample conformational states.

- Free Energy Analysis: Calculate the conformational free energy landscapes to identify stable states (active/inactive) and the energy barriers between them for each protein variant.

- Correlation with Efficacy: Analyze the simulation data to relate observed structural flexibilities and energy profiles with the differential drug sensitivities seen in vitro and in clinical data.

Current Strategy and Future Directions

Hanmi Pharmaceutical has refined its oncology strategy based on the this compound development experience.

- Next-Generation Candidate: Hanmi has identified HM100714 from its pipeline as a candidate to re-enter the HER2-mutant lung cancer space, with a development strategy targeting lung, breast, gastric, and pancreatic cancers [5].

- Broader Oncology Focus: Hanmi's current strategy emphasizes generating synergistic clinical data in combination with established immunotherapies like pembrolizumab (Keytruda) and developing a diversified pipeline that includes Bispecific Antibodies (e.g., BH3120), IL-2 inhibitors (e.g., HM16390), and next-generation modalities like Antibody-Drug Conjugates (ADCs) and mRNA-based treatments [5].

References

- 1. This compound: mechanism of action, metabolism, clinical ... [chemicalbook.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Targeting Cytotoxic Agents through EGFR-Mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound for EGFR exon 20-insertion NSCLC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. [ASCO 2025] What is Hanmi's next-gen onocology ... - KBR [koreabiomed.com]

Poziotinib metabolism cytochrome P450 CYP3A4 CYP2D6

Poziotinib Metabolism and Key CYP450 Interactions

This compound is an irreversible pan-HER tyrosine kinase inhibitor. Its metabolism involves several cytochrome P450 (CYP) enzymes, and it can also affect the metabolism of other drugs.

| Aspect | Findings |

|---|---|

| Primary Metabolizing Enzymes | CYP3A4 (major pathway, M1 metabolite) and CYP2D6 (minor pathway, M2 metabolite) [1] [2] [3]. |

| Effect on Other CYP Enzymes | Inhibits CYP2B6 and CYP2C9/19 (in vitro); induces CYP1A2 and CYP2E1 (in vivo in rats) [2] [4]. |

| Clinical Concern | Co-administration with strong CYP3A4/CYP2D6 inhibitors or inducers may require dose adjustment due to risk of toxicity or reduced efficacy [1] [5]. |

The following diagram illustrates the core metabolic pathway of this compound and the key enzymes involved:

Quantitative Data on Metabolic Inhibition

Understanding the potency of inhibition is crucial for predicting drug-drug interactions. The data below, primarily derived from in vitro studies, provides this quantitative insight.

| Inhibitor | Target CYP | IC50 (μM) | Inhibition Model | Ki (μM) |

|---|---|---|---|---|

| Dacomitinib [1] | CYP3A4 (M1) | 19.57 (Human) | Mixed | Not Specified |

| CYP2D6 (M2) | 0.11 (Human) | Mixed | Not Specified | |

| Schisandrin B [3] | CYP3A4 (M1) | 2.55 | Mixed | Not Specified |

| CYP2D6 (M2) | 6.97 | Mixed | Not Specified | |

| This compound (on Vonoprazan) [5] | CYP3A4 | 10.6 | Mixed (Non/Uncompetitive) | 0.574 (αKi=2.77) |

| This compound (on Cocktail Probes) [2] [4] | CYP2B6 | 8.79 | Competitive | 16.18 |

| CYP2C9/19 | 20.17 | Competitive | 17.66 |

Clinical Implications and Management

The interactions summarized in the tables have direct clinical consequences:

- Increased this compound Exposure: Pre-treatment with drugs like dacomitinib (a CYP2D6 inhibitor) or Schisandrins (constituents of a Chinese herb) led to a significant increase in this compound's plasma concentration (AUC) and peak concentration (Cmax), while its clearance (CLz/F) decreased [1] [3]. This raises the risk of adverse effects such as diarrhea, rash, and stomatitis.

- This compound as a Perpetrator: As an inhibitor of CYP2B6 and CYP2C9/19, this compound can increase the exposure of drugs metabolized by these enzymes (e.g., bupropion, tolbutamide, warfarin), potentially leading to toxicity [2] [4] [6].

- Dose Adjustment Need: The evidence suggests that clinicians should be attentive to the resulting changes in pharmacokinetic parameters and adjust the dose of this compound accordingly in clinical settings when it is co-administered with other drugs [1] [5] [3].

Experimental Methodologies

The key findings are supported by standardized pre-clinical experiments. Here are summaries of the common in vivo and in vitro protocols used in the cited literature.

In Vivo Pharmacokinetic Study Design

This methodology is used to assess how one drug affects the absorption and metabolism of another in a living organism.

- Typical Model: Sprague-Dawley rats are commonly used [1] [5] [3].

- Dosing Protocol: The test group is pre-treated with the investigational inhibitor (e.g., 20 mg/kg dacomitinib for 14 days [1]) or inducer, while the control group receives a vehicle.

- Probe Administration & Sampling: A single dose of the substrate drug (e.g., this compound, vonoprazan) is administered. Blood samples are then collected from the tail vein or other sites at serial time points post-dosing [5].

- Bioanalysis & PK Analysis: Plasma concentrations of the substrate drug are quantified using sensitive techniques like UPLC-MS/MS. Pharmacokinetic parameters are calculated using software like DAS [1] [5].

In Vitro Inhibition Assay in Liver Microsomes

This method determines the potential and strength of enzyme inhibition.

- Incubation System: The system typically includes rat or human liver microsomes (RLM/HLM), a buffer (pH 7.4), the substrate drug (at or near its Km value), the investigational inhibitor at a range of concentrations, and NADPH to initiate the metabolic reaction [1] [5].

- Reaction & Termination: The mixture is incubated at 37°C for a set time (e.g., 30 min). The reaction is stopped by adding an organic solvent like acetonitrile, which also precipitates proteins [5].

- Analysis: The supernatant is analyzed by UPLC-MS/MS to measure the remaining parent drug or the formation of metabolites [1].

- Data Fitting: The half-maximal inhibitory concentration (IC50) is determined by fitting the data with non-linear regression software (e.g., GraphPad Prism). Further analysis with various substrate and inhibitor concentrations allows for the determination of the inhibition model (competitive, non-competitive) and the inhibition constant (Ki) [5].

References

- 1. Effects of dacomitinib on the pharmacokinetics of this compound in vivo... [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and Induction by this compound of Different Rat ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of Schisandrin on the pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition and Induction by this compound of Different Rat... [frontiersin.org]

- 5. Assessments of CYP‑inhibition‑based drug– ... [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Cytochrome P450 Metabolism on Drug... | AAFP [aafp.org]

Poziotinib pharmacokinetics half-life distribution volume

Core Pharmacokinetic Parameters of Poziotinib

The table below summarizes the key population pharmacokinetic parameters for this compound and its two primary metabolites, M1 and M2, derived from studies in patients with advanced solid malignancies [1].

| Parameter | This compound (Parent Drug) | Metabolite M1 | Metabolite M2 |

|---|---|---|---|

| Structural Model | Two-compartment model | One-compartment model | One-compartment model |

| Absorption (Ka) | 1.45 ± 0.23 h⁻¹ | - | - |

| Apparent Clearance (CL/F) | 34.5 L/h (29.4% CV) | - | - |

| Central Volume of Distribution (Vc/F) | 185 ± 12.7 L | - | - |

| Apparent Peripheral Volume of Distribution (Vp/F) | 164 L (53.5% CV) | - | - |

| Primary Metabolizing Enzymes | CYP3A4 (major route), CYP2D6 (partial route) [2] [3] [4] | Formed mainly by CYP3A4 | Formed mainly by CYP2D6 |

| Effect of Food | Alters absorption rate (increased Tmax in fed state) [1] [5] | - | - |

| Influential Covariate | Body Weight (on Vc) | - | - |

Key Experimental Protocols in PK Research

Understanding how these parameters are derived is critical. Here are methodologies from key studies.

| Study Focus | Population PK Model Development [1] | Cocktail Method for CYP Inhibition/Induction [4] |

|---|---|---|

| Objective | Develop a population PK model for this compound and its metabolites. | Investigate this compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes. |

| Subjects | 72 patients from phase I studies. | Sprague-Dawley rats (in vivo) and Rat Liver Microsomes (RLMs, in vitro). |

| Dosing | Oral tablets (0.5-32 mg) on intermittent (14-day on/7-day off) or continuous schedules. | In vivo: Co-administration of this compound with a cocktail of CYP probe substrates. In vitro: Incubation of this compound with RLMs and NADPH. |

| Sample Collection | Serial blood samples collected over 24-48 hours after dosing on Day 1 and Day 14. | Serial blood samples collected from rats after probe substrate administration. |

| Analytical Method | Nonlinear mixed-effect modeling (NONMEM). | UPLC-MS/MS to quantify probe substrates and their metabolites in plasma and microsomes. |

| Key Measurements | Estimation of population mean PK parameters, inter-individual variability, and covariate effects (e.g., body weight, food). | Calculation of half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and comparison of pharmacokinetic parameters of probes with/without this compound. |

Metabolism and Drug-Drug Interactions (DDIs)

This compound is metabolized primarily in the liver, generating multiple metabolites, with M1 (dihydroxylation) and M2 (demethylation) being the most significant [2] [4]. The formation of M1 is primarily mediated by CYP3A4, while CYP2D6 plays a key role in forming M2 [2] [3] [4]. This profile makes this compound susceptible to interactions with drugs that modulate these enzymes.

The following diagram illustrates the primary metabolic pathways and potential interactions.

This compound metabolism and key CYP enzyme interactions.

- Clinically Observed DDIs: Pre-treatment with dacomitinib (a CYP2D6 inhibitor) in rats significantly increased this compound's AUC and decreased its clearance, indicating a potential for increased exposure and toxicity risk in humans [2]. Similarly, natural compounds like Schisandrin A and B (found in traditional Chinese medicine) inhibited this compound metabolism in vitro and in rat models, increasing systemic exposure [3].

- This compound as a perpetrator of DDIs: In vitro and rat studies show that this compound itself can inhibit CYP2B1/2C11 and induce CYP1A2/2E1, suggesting potential interactions with drugs metabolized by these enzymes [4].

Key Clinical and Research Implications

- Dosing Schedule: The maximum tolerated dose (MTD) differs based on the schedule: 24 mg/day for an intermittent schedule (14 days on/7 days off) and 18 mg/day for continuous dosing [5] [6].

- Administration: Food intake affects the absorption rate of this compound, which should be considered for consistent dosing in clinical practice [1] [5].

- Toxicity Management: The most common treatment-emergent adverse events are diarrhea, rash, stomatitis, pruritus, and anorexia [5] [6]. The irreversible ErbB family blockade contributes to its efficacy and toxicity profile.

References

- 1. Population pharmacokinetics of HM781-36 (this compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dacomitinib on the pharmacokinetics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of Schisandrin on the pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition and Induction by this compound of Different Rat ... [frontiersin.org]

- 5. Phase 1 Studies of this compound, an Irreversible Pan-HER ... [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 Studies of this compound, an Irreversible Pan-HER ... [e-crt.org]

Comprehensive Technical Analysis of HER2 Exon 20 Insertion Mutations: Structure, Mechanisms, and Therapeutic Implications

Introduction and Prevalence

HER2 (ERBB2) exon 20 insertion mutations represent a significant oncogenic driver in non-small cell lung cancer (NSCLC), characterized by distinct structural features and therapeutic challenges. These mutations occur in approximately 2-4% of all NSCLC cases, with exon 20 insertions accounting for approximately 90% of all HER2 mutations in lung cancer [1] [2] [3]. The most common HER2 exon 20 insertion is the p.Y772_A775dup (YVMA duplication) variant, found in nearly 47.7% of HER2-mutant cases, followed by G778_P780dup at approximately 11.6% [4]. Unlike other HER2 alterations in cancer, NSCLC predominantly features activating mutations rather than amplifications, creating unique therapeutic challenges and opportunities for drug development. Epidemiologically, these mutations demonstrate similar patterns to other oncogenic drivers in lung adenocarcinoma, with enrichment in never-smokers and specific demographic populations [2] [3].

The clinical significance of HER2 exon 20 insertion mutations has been increasingly recognized, with studies demonstrating their association with poor prognosis and resistance to conventional therapies. Recent research has revealed that patients with HER2 exon 20 mutations demonstrate poorer overall survival outcomes compared to those with non-exon 20 HER2 mutations, highlighting the aggressive nature of this molecular subtype [5] [6]. Understanding the structural basis of these mutations provides critical insights for developing effective targeted therapies and overcoming treatment resistance.

Structural Mechanisms and Molecular Consequences

Molecular Characterization of HER2 Exon 20 Insertions

HER2 exon 20 insertion mutations are in-frame insertions or duplications typically ranging from 3 to 21 base pairs corresponding to 1 to 7 additional amino acids positioned within the tyrosine kinase domain of the HER2 receptor [2]. These mutations cluster between amino acid positions 772 and 780 in the αC-β4 loop region, which plays a critical role in regulating kinase activity [4]. The majority (approximately 92%) of these mutations are in-frame indel mutations that maintain the reading frame while introducing structural alterations that profoundly affect kinase function [5] [6]. This region corresponds structurally to the area between the αC-helix and the β4-sheet, a crucial regulatory segment that controls the transition between active and inactive kinase conformations [4].

The kinase domain of HER2 maintains the characteristic bilobate structure common to protein kinases, with exon 20 mutations located strategically to influence the conformational equilibrium. Molecular dynamics simulations have revealed that these insertions restrict the kinase conformation primarily to the active state through several mechanisms: by altering the conformational landscape of the HER2 kinase, increasing the rigidity of the αC-β4 loop, and reducing the transitional energy required to maintain active state configurations [7] [4]. This results in ligand-independent activation of the receptor, driving oncogenic signaling without the need for dimerization stimuli that typically activate wild-type HER2.

Structural Impact on Kinase Dynamics and Activation

The following diagram illustrates the conformational changes induced by HER2 exon 20 insertions and their impact on kinase activation:

Structural impact of HER2 exon 20 insertions on kinase conformation and activation.

The structural consequences of HER2 exon 20 insertions fundamentally differ from classical EGFR mutations (L858R, exon 19 deletions) in their mechanism of kinase activation. While classical EGFR mutations primarily destabilize the inactive state, HER2 exon 20 insertions actively constrain the kinase in active conformation through steric and energetic mechanisms [2] [4]. Molecular dynamics simulations demonstrate that the insertion length and specific residues at positions 776 and 778 critically influence the conformational sampling of the kinase domain, with longer insertions typically imposing greater restriction on conformational flexibility [4]. This restricted conformational landscape results in sustained kinase activity without the requirement for normal regulatory inputs, effectively converting HER2 into an autonomous oncogenic driver.

The allosteric networks governing kinase activation are profoundly altered by exon 20 insertions. Key structural elements affected include:

- αC-helix position: Stabilized in "in" position, facilitating ATP binding

- Activation loop: Maintained in open, accessible conformation

- Catalytic spine: Properly assembled without regulatory constraints

- DFG motif: Fixed in "in" orientation, enabling catalytic activity

This structural understanding provides the foundation for explaining the differential sensitivity of various HER2 exon 20 insertion variants to targeted therapies and guides the development of mutation-specific therapeutic approaches.

Therapeutic Implications and Mutation-Specific Responses

Current Therapeutic Landscape and Mutation-Specific Efficacy

The structural insights into HER2 exon 20 insertion mutations have direct implications for therapeutic development, explaining both the historical resistance to conventional HER2-targeted therapies and the variable efficacy of newer agents across different mutation variants. The following table summarizes key therapeutic agents and their documented efficacy against HER2 exon 20 insertion mutations:

| Therapeutic Agent | Mechanism of Action | Reported Efficacy in HER2 Ex20Ins | Structural Considerations |

|---|---|---|---|

| Trastuzumab Deruxtecan (T-DXd) | HER2-targeting antibody-drug conjugate | ORR: 55%; mPFS: 8.2 months; mOS: 17.8 months [1] [8] | Bypasses kinase conformation through ADC mechanism |

| Poziotinib | Irreversible pan-HER tyrosine kinase inhibitor | ORR: 27.8%; mPFS: 5.5 months (pre-treated) [8] | Greater efficacy in specific spatial conformations |

| Pyrotinib | Irreversible HER2 TKI | Clinical responses in G778_P780dup variants [4] | Sensitivity depends on αC-β4 loop length |

| Afatinib | Irreversible ERBB family blocker | Limited activity; case-specific responses [8] | Restricted by steric hindrance in binding pocket |

| Mobocertinib | EGFR/HER2 TKI | Preclinical activity; clinical trials ongoing [1] [8] | May have differential activity based on insertion location |

The structural classification of HER2 exon 20 insertion mutations provides a framework for understanding variable treatment responses. Research has demonstrated that the specific location and length of the insertion profoundly influence drug sensitivity, with mutations like G778_P780dup showing enhanced response to TKIs including afatinib, dacomitinib, pyrotinib, and this compound compared to the more common Y772_A775dup variant [4]. This differential sensitivity stems from variations in the conformational flexibility imposed by different insertion sequences, which in turn affect the accessibility and geometry of the drug-binding pocket.

Structural Basis for Therapeutic Resistance and Sensitivity

The therapeutic resistance historically observed with conventional HER2-targeted therapies in NSCLC has a clear structural basis. The active-state conformation stabilized by exon 20 insertions creates a steric hindrance that prevents effective binding of many tyrosine kinase inhibitors designed to target the wild-type or classically mutated HER2/EGFR kinases [2] [4]. This resistance mechanism parallels that observed in EGFR exon 20 insertion mutations, where the structural changes reduce the therapeutic window for ATP-competitive inhibitors [2]. Molecular docking studies reveal that the αC-β4 loop extension in HER2 exon 20 insertion mutants physically obstructs the drug-binding pocket, creating a narrower entrance that excludes larger inhibitor molecules while still permitting ATP access [4].

The recent success of antibody-drug conjugates (ADCs) like trastuzumab deruxtecan in treating HER2-mutant NSCLC can be attributed to their ability to bypass the kinase conformation issue entirely. By targeting the extracellular domain of HER2 and delivering a cytotoxic payload directly to cancer cells, ADCs circumvent the challenges posed by the altered intracellular kinase domain [8] [3]. This approach has demonstrated remarkable efficacy, with the DESTINY-Lung01 trial reporting a 55% objective response rate in heavily pretreated HER2-mutant NSCLC patients, leading to FDA approval in 2022 [8]. The clinical success of ADCs underscores the importance of understanding mutation-specific structural biology when developing therapeutic strategies.

Experimental and Methodological Approaches

Molecular Dynamics and Computational Methods

The investigation of HER2 exon 20 insertion mutations has relied heavily on advanced computational approaches, particularly molecular dynamics (MD) simulations, to elucidate the structural mechanisms underlying kinase activation and therapeutic resistance. These methods have proven essential because traditional structural biology techniques like crystallography capture static snapshots that cannot adequately represent the conformational dynamics central to the pathogenicity of these mutations. Representative MD protocols include:

System Preparation: Initial structures of HER2 kinase domain with specific exon 20 insertions are modeled based on wild-type coordinates (PDB IDs). Mutations are introduced, and systems are solvated in explicit water boxes with physiological ion concentrations.

Simulation Parameters: Production simulations typically run for 100-500 nanoseconds using packages like AMBER, GROMACS, or NAMD with force fields (CHARMM36, AMBER ff19SB) optimized for protein dynamics.

Enhanced Sampling Techniques: Methods like bias exchange meta-dynamics (BE-MetaD) enable comprehensive sampling of conformational states and free energy landscapes, revealing transitions between active and inactive states [7].

Analysis Methods: Trajectories are analyzed for root-mean-square deviation (RMSD), radius of gyration, residue interaction networks, and principal component analysis to identify dominant conformational states and allosteric pathways.

These simulations have revealed that HER2 exon 20 insertions restrict the conformational sampling of the kinase domain, reducing the flexibility of the αC-β4 loop and stabilizing the active state through altered free energy landscapes [7] [4]. The computational findings directly correlate with experimental observations of constitutive activation and provide a thermodynamic framework for understanding mutation-specific behaviors.

Experimental Validation and Clinical Testing Approaches

Functional validation of computational predictions requires integrated experimental approaches using both in vitro and in vivo models. Key methodological frameworks include:

Ba/F3 Cell Proliferation Assays: Engineered Ba/F3 cell lines expressing specific HER2 exon 20 insertion variants provide robust models for assessing transformation potential and drug sensitivity. These IL-3-dependent cells undergo cytokine-independent proliferation when expressing oncogenic HER2 mutants, enabling quantitative assessment of oncogenicity and inhibitor sensitivity [7].

Next-Generation Sequencing (NGS) Protocols: Clinical detection of HER2 exon 20 mutations utilizes comprehensive NGS panels targeting 425+ cancer-related genes. Testing can be performed on tissue samples, blood (cfDNA), cerebrospinal fluid, or pleural effusion samples, with validation of variant oncogenicity through parallel functional studies [5] [6].

Structural Biology Techniques: While challenging for conformational dynamic systems, X-ray crystallography of stabilized kinase domains and cryo-EM approaches provide critical structural constraints for computational models and reveal atomic-level details of drug-binding interactions.

The integration of these experimental approaches with clinical observations has enabled the development of structure-function classification systems that correlate specific mutation locations with drug sensitivity patterns. This framework provides a rational basis for therapeutic selection and ongoing drug development efforts targeting HER2 exon 20 insertion mutations in NSCLC.

Knowledge Gaps and Future Research Directions

Despite significant advances in understanding HER2 exon 20 insertion mutations, several critical knowledge gaps remain. The structural heterogeneity of these mutations presents challenges for classifying and predicting drug responses, particularly for rare variants where clinical data are limited. Additionally, the mechanisms underlying differential drug sensitivity among various exon 20 insertion subtypes are not fully elucidated at the atomic level. Further research is needed to understand resistance mechanisms to next-generation HER2-targeted therapies, including both on-target and bypass signaling pathways.

Future research priorities should include:

- Comprehensive structural characterization of diverse HER2 exon 20 insertion variants using integrated computational and experimental approaches

- High-throughput drug screening across mutation variants to establish structure-activity relationships

- Development of mutant-specific inhibitors that exploit unique structural features of exon 20 insertions

- Investigation of combination therapies to overcome resistance and enhance therapeutic efficacy

- Prospective clinical trials stratifying patients by specific insertion variants to validate structure-based response predictions

References

- 1. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EGFR exon 20 insertion mutations in non-small ... [nature.com]

- 3. EGFR exon 20 insertion mutations and ERBB2 mutations in ... [tlcr.amegroups.org]

- 4. Conformational Landscapes of HER2 Exon 20 Insertions ... [sciencedirect.com]

- 5. Genomic and clinical characterization of HER2 exon 20 ... [bmccancer.biomedcentral.com]

- 6. Genomic and clinical characterization of HER2 exon 20 ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound for EGFR exon 20-insertion NSCLC [nature.com]

- 8. Real-World Clinical Outcomes for Patients with EGFR and ... [mdpi.com]

EGFR exon 20 insertion mutations near-loop vs far-loop

Molecular Characteristics and Impact

EGFR exon 20 encodes a critical loop region adjacent to the αC-helix within the kinase domain. Insertions in this area cause structural shifts that reduce the size of the drug-binding pocket and create steric hindrance, conferring inherent resistance to earlier generations of EGFR TKIs [1]. The key differentiator between near-loop and far-loop insertions lies in their distinct structural dynamics, as revealed by molecular dynamics simulations [2].

- Near-loop insertions demonstrate enhanced flexibility, sampling multiple intermediate states that facilitate the adoption of conformations amenable to TKI binding [2].

- Far-loop insertions exhibit a more rigid structure, which stabilizes the active kinase state but creates a higher energy barrier, making it more difficult for many TKIs to effectively bind [2].

Experimental Insights into Drug Sensitivity

Preclinical and clinical data consistently show that the location of the insertion significantly influences response to various EGFR TKIs. The following table summarizes the differential drug sensitivities based on data from in vitro studies and clinical trials [2] [3].

| Therapeutic Agent | Reported Efficacy (Near-loop vs. Far-loop) | Key Findings & Context |

|---|---|---|

| Poziotinib | Superior in Near-loop | Clinical (ZENITH20): Near-loop: Mean tumor reduction -25.9%, mPFS 11.1 mos. Far-loop: -9.8%, mPFS 3.5 mos [2]. |

| Mobocertinib | Similar / Slightly better in Far-loop | Preclinical (in vitro): Trend toward greater sensitivity in far-loop. Clinical (EXCLAIM): Similar tumor reduction and PFS in both groups [2]. |

| Afatinib | Superior in Near-loop | Preclinical (in vitro): Demonstrated higher potency against near-loop insertions [2]. |

| Zipalertinib | Superior in Near-loop | Preclinical (in vitro): More potent inhibition of near-loop insertions [2]. |

| Osimertinib | Superior in Near-loop | Clinical (LC-SCRUM-Asia): mPFS of 5.6 months in near-loop vs. 2.0 months in far-loop [3]. |

| Furmonertinib | Active in Near-loop (Case Report) | Clinical (Case Report): A patient with near-loop P772_H773insGNP achieved a PFS of 10.5 months [4]. |

Clinical Workflow for Mutation Analysis and Therapeutic Stratification

The recognition that insertion location affects TKI sensitivity is transforming the clinical approach to EGFR exon 20-mutated NSCLC. The following diagram illustrates a modern, location-aware workflow for managing these patients, from detection to treatment selection.

Figure: A location-informed clinical decision pathway for NSCLC patients with EGFR exon 20 insertion (ex20ins) mutations. Next-Generation Sequencing (NGS) is critical for identifying the specific insertion variant and its location, which then guides the choice of targeted therapy [2] [1] [5].

Key Experimental Protocols

For researchers, understanding the methodologies behind these findings is essential. Here are summaries of key experimental approaches from the cited literature.

Protocol: In Vitro TKI Sensitivity Profiling

- Objective: To screen a panel of EGFR exon 20 insertion mutations against various TKIs to determine half-maximal inhibitory concentration (IC₅₀) values [2].

- Methodology:

- Cell Line Generation: Generate Ba/F3 cell lines expressing a defined set of near-loop and far-loop exon 20 insertion mutations.

- Drug Treatment: Treat cells with a serial dilution of the TKIs of interest (e.g., mobocertinib, this compound, afatinib, zipalertinib).

- Viability Assay: Measure cell viability after a defined period (e.g., 72 hours) using a standard assay (e.g., CellTiter-Glo).

- Data Analysis: Calculate IC₅₀ values for each mutation-TKI pair. Use statistical correlation (e.g., Pearson correlation) to assess the relationship between insertion location and drug sensitivity [2].

Protocol: Molecular Dynamics (MD) Simulations

- Objective: To elucidate the conformational free energy landscapes and flexibility of the EGFR kinase domain harboring near-loop vs. far-loop insertions [2].

- Methodology:

- System Setup: Construct atomic models of the EGFR kinase domain for wild-type, representative near-loop (e.g., S768dupSVD), and far-loop (e.g., H773insNPH) mutants.

- Simulation Run: Perform long-time scale MD simulations using a method like Bias Exchange Meta-dynamics (BE-MetaD) to efficiently sample different conformational states.

- Free Energy Calculation: Calculate the conformational free energy landscape as a function of key reaction coordinates (e.g., related to the DFG motif and αC-helix position).

- Analysis: Identify and characterize the stable conformational states (active, inactive, intermediates) and compare the transitional energy barriers between states for different mutants [2].

Protocol: Clinical Trial Analysis (ZENITH20 Cohort 1)

- Objective: To evaluate the clinical efficacy of this compound and the impact of insertion location in patients with EGFR exon 20 insertion-positive NSCLC [2].

- Methodology:

- Study Design: Phase 2, open-label, multi-center trial (NCT03318939).

- Participants: 115 patients with EGFR exon 20 insertion NSCLC.

- Intervention: Oral this compound at a specified dose.

- Endpoints:

- Primary: Objective Response Rate (ORR) as assessed by Independent Review Committee.

- Exploratory: Analysis of ORR, mean tumor size reduction, and Progression-Free Survival (PFS) stratified by insertion location (near-loop vs. far-loop).

- Statistical Analysis: Use appropriate tests (e.g., t-test for tumor reduction, log-rank for PFS) to compare outcomes between the two groups [2].

The structural and functional distinction between near-loop and far-loop EGFR exon 20 insertions is a cornerstone of modern NSCLC precision oncology. This framework empowers more accurate prediction of TKI efficacy and underscores the necessity of comprehensive genomic testing, such as Next-Generation Sequencing (NGS), to guide optimal therapeutic decisions [2] [1] [5].

References

- 1. Targeting EGFR Exon 20 Insertion Mutations in Non-small ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound for EGFR exon 20-insertion NSCLC [nature.com]

- 3. Clinical outcomes in patients with non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

- 4. Case Report: A Rare EGFR 20 Insertion Variant, ... [pmc.ncbi.nlm.nih.gov]

- 5. Review Current paradigm of EGFR ins20 in non-small cell ... [sciencedirect.com]

Poziotinib combination therapy chemotherapy 5-fluorouracil

Rationale for Poziotinib and 5-FU Combination Therapy

The combination of this compound, a pan-HER tyrosine kinase inhibitor, with the chemotherapeutic agent 5-FU is grounded in a strong multi-targeted rationale aimed at enhancing antitumor efficacy and overcoming drug resistance.

| Rationale | Key Findings | Relevant Cancer Models |

|---|---|---|

| Synergistic Antitumor Effect | This compound combined with 5-FU or other chemotherapies showed more effective tumor growth inhibition than either agent alone [1]. | Gastric cancer xenograft models [1]. |

| Overcoming Multidrug Resistance (MDR) | This compound inhibits ABCB1 and ABCG2 efflux transporters [2]. This increases intracellular accumulation of chemotherapeutic substrates, reversing a key resistance mechanism. | Multidrug-resistant colon cancer cell lines [2]. |

| Dual Inhibition of Pro-Survival Pathways | This compound blocks phosphorylation of EGFR, HER2, and key downstream signals (STAT3, AKT, ERK) [1], while 5-FU induces DNA damage and cell death. | HER2-amplified gastric cancer cells [1]. |

This compound Monotherapy: Key Experimental Data

Understanding the properties of this compound alone is a prerequisite for designing combination studies. The table below summarizes quantitative data from the search results.

| Parameter | Experimental Data | Context / Assay |

|---|

| IC50 (Enzyme Assay) | HER1 (EGFR): 3.2 nM HER2: 5.3 nM HER4: 23.5 nM [1] | Cell-free assay with recombinant proteins [1]. | | IC50 (Cell Proliferation) | A431 (EGFR-ovexpressing): 0.4 - 0.9 nM [1] SKBR3 (HER2-ovexpressing): 0.3 - 1.0 nM [1] NCI-H1975 (EGFR T790M/L858R): 2.7 - 5.7 nM [1] | 72-hour cell viability assay (MTS/SRB) [1]. | | In Vivo Efficacy (Monotherapy) | 0.5 mg/kg (oral, daily) significantly inhibited tumor growth in various xenograft models [1]. | N87 gastric cancer xenografts in mice [1]. | | Clinical Dose (Monotherapy) | 12 mg to 16 mg, orally, once daily in 28-day cycles [3]. | Phase II trials in recurrent/metastatic head and neck cancer [3]. | | Brain Penetrability | Successfully ablated HER2+ breast cancer brain metastases in a preclinical model after two weeks of treatment [4]. | Patient-derived HER2+ breast cancer brain metastasis model in mice [4]. | | CYP Inhibition (DDI Risk) | Inhibits CYP2C11 (analog of human CYP2C9) and CYP2B1 in rats. May induce CYP1A2 and CYP2E1 [5]. | In vitro and in vivo studies in rat liver microsomes [5]. |

Proposed Workflow for Preclinical Combination Studies

Based on the gathered information, the following diagram outlines a logical workflow for evaluating the this compound and 5-FU combination in a preclinical setting.

Critical Considerations for Protocol Development

When designing experiments based on the above workflow, pay close attention to the following aspects derived from the search results:

- Mechanistic Endpoints: Beyond viability, assess apoptosis induction (e.g., cleaved caspase-3/9, PARP) [1], cell cycle arrest (e.g., G1 phase) [1], and inhibition of downstream signaling (pAKT, pERK) [4] [1].

- Resistance Studies: Specifically evaluate the combination's effect on ABCG2 transporter protein expression, as this compound has been shown to downregulate it at concentrations of 0.6 μM [2].

- Drug-Drug Interactions (DDI): Be cautious of potential interactions. This compound is metabolized by CYP3A4 and CYP2D6 [5] and can inhibit CYP2C9 and CYP2C19 [5], which may influence the metabolism of co-administered drugs.

Research Gaps and Future Directions

The current evidence provides a solid foundation, but several gaps need to be addressed to formalize a robust application protocol:

- Lack of Specific Combination Data: The search results confirm this compound's synergy with chemotherapy, including 5-FU, in general terms [1], but lack detailed protocols, exact molar ratios for synergy, or specific in vivo dosing schedules for the combination with 5-FU.

- Need for Biomarker Identification: Research is needed to identify robust biomarkers that predict response to the combination therapy, such as specific HER family mutation status or levels of ABC transporter expression [6] [7] [2].

I hope this structured compilation of available evidence provides a valuable starting point for your research. Should you require further investigation into specific mechanistic pathways or related combination therapies, please feel free to ask.

References

- 1. This compound | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound Inhibits the Efflux Activity of the ABCB1 and ... [mdpi.com]

- 3. A phase II study of this compound in patients with recurrent and/ ... [pmc.ncbi.nlm.nih.gov]

- 4. The Brain-Penetrant Pan ErbB Inhibitor this compound Effectively ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition and Induction by this compound of Different Rat ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound for EGFR exon 20-insertion NSCLC [nature.com]

- 7. This compound for EGFR exon 20-mutant NSCLC [sciencedirect.com]

Application Notes: Poziotinib for HER2+ Breast Cancer Brain Metastasis

1. Background and Clinical Challenge Brain metastasis occurs in approximately 50% of all women with metastatic HER2+ breast cancer and is associated with a poor prognosis [1] [2]. A significant challenge in treatment is the blood-brain barrier (BBB), which limits the brain penetrability of many effective HER2-targeted therapies, such as trastuzumab and even some small-molecule inhibitors [1] [3]. Furthermore, the brain microenvironment expresses high levels of Neuregulin-1 (NRG1), an ErbB3/ErbB4 ligand that can activate pro-survival signaling pathways and confer resistance to certain therapies, underscoring the need for more effective, brain-penetrant drugs [1].

2. Poziotinib's Proposed Mechanism of Action this compound is an irreversible, brain-penetrant pan-ErbB inhibitor that targets all ErbB receptors (ErbB1-4) [1] [4]. Its key proposed advantages are:

- Overcoming NRG1-Mediated Resistance: Unlike the reversible inhibitor lapatinib, this compound effectively induces apoptosis and reduces cell viability even in the presence of high NRG1 levels in the brain [1].

- Blocking Key Survival Pathways: It potently inhibits the NRG1-driven ErbB3-PI3K-AKT signaling axis. This blockade prevents the phosphorylation of the pro-apoptotic protein BAD at serine 136, thereby promoting the intrinsic apoptosis pathway in cancer cells [1].

- Excellent Brain Penetrability: The drug achieves high concentrations in the brain, maintaining a therapeutic level long enough to be effective [3].

3. Key Preclinical Findings The following table summarizes the quantitative efficacy data from the recent preclinical study:

Table 1: Summary of Key Preclinical Efficacy Findings for this compound in HER2+ BCBM Mouse Models

| Cell Model | Model Description | Treatment Regimen | Key In Vivo Result | Citation |

|---|---|---|---|---|

| BCBM94 | Patient-derived HER2+ BCBM cell line | This compound for 2 weeks | Successful ablation of HER2+ brain tumors | [1] |

| BT474 | HER2+ breast cancer cell line | This compound for 2 weeks | Successful ablation of HER2+ brain tumors | [1] |

| BCBM94 & BT474 | Multiple HER2+ models | High-throughput screen of 8,500 drugs | This compound identified as highly potent in reducing cell viability in the presence of NRG1 | [1] [3] |

Detailed Experimental Protocols

1. In Vitro Clonogenic Assay This protocol assesses the long-term reproductive cell viability after drug treatment [1].

- Cell Seeding: Plate HER2+ BCBM cells (e.g., BCBM94) at a density of 20,000 cells/well in 6-well plates.

- Culture Conditions: Use DMEM/F-12 Ham's medium supplemented with 10% FBS.

- Treatment Groups:

- A) DMSO (vehicle control)

- B) recombinant human NRG1 (rhNRG1) at 5 ng/mL

- C) Lapatinib at 250 nM

- D) rhNRG1 (5 ng/mL) + Lapatinib (250 nM)

- Assay Duration and Maintenance: Culture cells for 14 days. Replace the culture media with freshly added treatment compounds every 72 hours.

- Staining and Analysis:

- Wash cells with 1x PBS.

- Fix and stain with a solution of 6.0% glutaraldehyde and 0.5% crystal violet (w/v) in ddH₂O for 30 minutes.

- Wash with distilled water and dry plates.

- Image colonies at 5x magnification. Analyze using ImageJ software: convert to 16-bit grayscale, apply uniform thresholding and binary watershed, and count colonies with the "Analyze particles" tool.

- Normalize colony counts to the vehicle control (DMSO), which is set to 100%.

2. siRNA-Mediated Gene Silencing of ErbB3 This protocol is used to validate the specific role of ErbB3 in the survival signaling pathway [1].

- siRNA: Use ErbB3 siRNA at a concentration of 20 nM (e.g., Ambion, Cat. AM16708). A non-coding siRNA should be used as a negative control.

- Transfection Reagent: Use siLentFect lipid reagent (BioRad, Cat. 1703360) according to the manufacturer's protocol.

- Application: Following successful ErbB3 knockdown, cells can be treated with NRG1 and/or inhibitors (e.g., lapatinib, this compound) to assay for apoptosis markers like BAD phosphorylation, confirming the dependency on the ErbB3 pathway.

3. In Vivo Efficacy Study in Mouse Model This protocol outlines the evaluation of this compound's ability to treat established brain metastases [1].

- Animal Model: Use immunocompromised mice.

- Brain Metastasis Model Generation:

- Inject HER2+ BCBM cells (e.g., BCBM94 or BT474) via intracardiac (hematogenic) xenografting to establish brain metastases.

- Treatment:

- Drug: Administer This compound.

- Duration: Treat mice for two weeks.

- Endpoint Analysis: Assess brain tumor burden after the treatment period. The cited study reported successful ablation of HER2+ brain tumors.

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz DOT language, illustrate the core mechanisms and experimental flow described in the research.

NRG1-Induced Resistance & this compound Mechanism

Experimental Workflow for Drug Validation

Discussion for Researchers

The preclinical data for this compound is compelling, showing a significant advantage over other tyrosine kinase inhibitors like lapatinib, particularly in its ability to overcome the resistance conferred by the brain microenvironment [1]. Its excellent brain penetrability addresses a critical failure point of many existing therapies [3].

It is important to note that while this research is promising, the clinical trial referenced (NCT02659514), which studied this compound in HER2-positive metastatic breast cancer, has been completed [5]. Its findings, combined with this new preclinical data on brain metastasis, will be crucial for designing future clinical trials specifically focused on patients with active brain metastases.

References

- 1. The Brain-Penetrant Pan ErbB Inhibitor this compound Effectively ... [pmc.ncbi.nlm.nih.gov]

- 2. The Brain-Penetrant Pan-ErbB Inhibitor this compound Effectively ... [pubmed.ncbi.nlm.nih.gov]

- 3. Study offers hope that existing drug can target metastatic ... [medicalxpress.com]

- 4. The Brain-Penetrant Pan-ErbB Inhibitor this compound Effectively ... [scholars.mssm.edu]

- 5. Clinical Trial: NCT02659514 - HER2 Positive [mycancergenome.org]

ZENITH20 Trial Cohort Design and Key Findings

The ZENITH20 trial was a global, multicenter, multi-cohort, open-label Phase II study. Its primary objective was to evaluate the efficacy and safety of poziotinib in patients with advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations [1]. The primary endpoint for all cohorts was the Objective Response Rate (ORR) as assessed by an independent review committee using RECIST v1.1 guidelines.

The table below outlines the design of the key cohorts for which results are available.

| Cohort | Patient Population | Prior Lines of Therapy | This compound Dosing | Primary End Point (ORR) |

|---|---|---|---|---|

| Cohort 1 [2] [3] | EGFR exon 20 insertion NSCLC | Previously treated | 16 mg once daily [3] | 14.8% (95% CI: 8.9-22.6) [2] |

| Cohort 2 [1] | HER2 exon 20 insertion NSCLC | Previously treated (median: 2 lines) | 16 mg once daily | 27.8% (95% CI: 18.9-38.2) [1] |

| Cohort 4 [4] | HER2 exon 20 insertion NSCLC | Treatment-naive | 16 mg once daily or 8 mg twice daily | 39% (95% CI: 28-50) [4] |

Efficacy and Safety Outcomes

The efficacy and safety profiles of this compound varied across the different cohorts and mutation types.

Efficacy and Safety by Cohort and Mutation

| Cohort / Analysis | Key Efficacy Findings | Common Grade ≥3 Treatment-Related Adverse Events |

|---|

| Cohort 2 (HER2, pretreated) [1] | - ORR: 27.8%

- Disease Control Rate (DCR): 70.0%

- Median Progression-Free Survival (mPFS): 5.5 months

- Median Duration of Response (mDoR): 5.1 months | - Rash (48.9%)

- Diarrhea (25.6%)

- Stomatitis (24.4%) | | Cohort 4 (HER2, treatment-naive) [4] | - ORR: 39%

- DCR: 73%

- mPFS: 5.6 months

- mDoR: 5.7 months | - Rash (45% QD, 39% BID)

- Stomatitis (21% QD, 15% BID)

- Diarrhea (15% QD, 21% BID) | | Cohort 1 (EGFR, pretreated) [2] [3] | - ORR: 14.8%

- DCR: 68.7%

- mPFS: 4.2 months

- mDoR: 7.4 months | - Rash (28%)

- Diarrhea (25%)

- Stomatitis (9%) |

Impact of Insertion Location on Efficacy (Exploratory Analysis) An important exploratory analysis from Cohort 1 and preclinical work investigated how the specific location of the EGFR exon 20 insertion impacts this compound sensitivity [2]. Insertions were classified as:

- Near-loop (A767-P772)

- Far-loop (H773-R776)

This compound demonstrated superior efficacy in patients with near-loop insertions compared to those with far-loop insertions [2]. In contrast, the TKI mobocertinib showed similar activity across both groups [2].

| Mutation Location | Therapy | Tumor Size Reduction | Median PFS |

|---|---|---|---|

| Near-loop | This compound | -25.9% | 11.1 months |

| Far-loop | This compound | -9.8% | 3.5 months |

| Near-loop | Mobocertinib | -38.5% | 12.0 months |

| Far-loop | Mobocertinib | -34.1% | 13.0 months |

Experimental Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow and key biological concepts investigated in the ZENITH20 trial and associated research.

This compound is an irreversible pan-ErbB inhibitor that targets EGFR (HER1), HER2, and HER4 [1]. Its mechanism is particularly relevant for exon 20 insertion mutations, which typically confer resistance to earlier generations of EGFR TKIs. Preclinical studies indicated that this compound could overcome this resistance, leading to its evaluation in the ZENITH20 trial [1] [2].

Research Protocol Outline

For scientists aiming to design studies based on the ZENITH20 findings, here is a summary of the core protocol elements.

1. Study Objectives

- Primary Objective: To assess the ORR of this compound as determined by independent review.

- Secondary Objectives: To evaluate DCR, DoR, PFS, and safety/tolerability.

2. Key Patient Selection Criteria

- Inclusion: Aged ≥18 years with histologically confirmed, locally advanced or metastatic NSCLC; documented EGFR or HER2 exon 20 insertion mutation; measurable disease per RECIST v1.1.

- Specific Cohorts: Defined by prior therapy (e.g., treatment-naive or previously treated).

- Brain Metastases: Allowed if the patient was clinically stable and off high-dose corticosteroids/anticonvulsants [1].

3. Study Treatment & Assessments

- Intervention: Oral this compound in 28-day cycles. Tested regimens included 16 mg once daily and 8 mg twice daily [4].

- Tumor Assessments: Conducted at baseline, every 8 weeks for the first year, and then every 12 weeks using CT or MRI. Brain MRI was required for patients with known CNS metastases [1].

- Statistical Analysis: The study was powered to test a null hypothesis ORR of 17% against a target ORR of 30% [1].

Future Research Considerations

- Mutation Location: The differential efficacy of TKIs based on the precise location of exon 20 insertions (near-loop vs. far-loop) highlights a critical area for personalized medicine. Future trials could stratify patients based on insertion type [2].

- Dosing Optimization: The exploration of alternative dosing schedules (e.g., 8 mg twice daily in Cohort 4) was aimed at improving the therapeutic window by mitigating toxicities while maintaining efficacy [4].

- Trial Status: Be aware that the development of this compound in the ZENITH20 trial was discontinued as of January 2024 [5].

References

- 1. in this compound – Non - Small Harboring HER2 Exon 20... Cell Lung Cancer [pmc.ncbi.nlm.nih.gov]

- 2. for EGFR exon 20-insertion this compound : Clinical efficacy of the... NSCLC [nature.com]

- 3. Clinical Activity Shown with this compound in NSCLC and EGFR exon 20 [targetedonc.com]

- 4. This compound in Treatment-Naive NSCLC Harboring HER2 ... [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase 2 Study of this compound in Patients With... - AdisInsight [adisinsight.springer.com]

Poziotinib administration dose reduction management

Poziotinib Dose Modification Protocol

The standard starting dose for this compound in clinical trials is 16 mg taken orally once daily [1] [2]. Given the high frequency of high-grade adverse events, the following protocol is recommended for dose adjustment.

The table below outlines the dose reduction levels and an alternative dosing strategy investigated to improve tolerability.

| Dose Level | Dosing Schedule | Details |

|---|---|---|

| Starting Dose | 16 mg once daily [1] [2] | Standard initial dose. |

| First Reduction | 12 mg once daily | A 4 mg reduction from the starting dose [3]. |

| Second Reduction | 8 mg once daily | A further 4 mg reduction [3]. |

| Alternative Strategy | 8 mg twice daily | Splitting the total daily dose aims to reduce peak plasma concentrations and improve tolerability [4] [2]. |

The following workflow diagram illustrates the decision-making process for managing this compound treatment based on the occurrence of adverse events.

Clinical Evidence for Dose Adjustment

The need for structured dose management is strongly supported by clinical trial data, which shows high rates of dose modifications and explores alternative scheduling.

- Toxicity Profile: The most common grade 3 adverse events associated with this compound are rash (59%), mucosal inflammation/stomatitis (18-26%), and diarrhea (14%) [3] [2]. These toxicities frequently necessitate intervention.

- High Rate of Dose Modifications: Clinical trials report that a majority of patients require dose adjustments:

- Efficacy of Split Dosing: Cohort 5 of the ZENITH20 trial investigated splitting the 16 mg daily dose into 8 mg twice daily. This approach demonstrated improved tolerability, with fewer patients requiring dose interruptions (68% vs. 90%) or reductions (64% vs. 79%) compared to the once-daily schedule, while maintaining efficacy [4] [2].

- Intermittent Dosing: Early phase I studies also established an intermittent dosing schedule (e.g., 24 mg once daily for 14 days, followed by 7 days off) as a viable alternative to manage toxicity [5].

Scientific Rationale: Insertion Location and Drug Sensitivity

Emerging evidence suggests that this compound's efficacy is not uniform across all EGFR exon 20 mutations, which is a critical consideration for patient selection in research and development.

Research indicates that EGFR exon 20 insertions (EGFRex20ins) can be structurally classified into near-loop (A767-P772) and far-loop (H773-R776) insertions [6] [7]. This compound demonstrates superior preclinical and clinical activity against near-loop insertions.

| Insertion Type | Location (Amino Acids) | Mean Tumor Size Reduction | Median PFS |

|---|---|---|---|

| Near-loop | A767 to P772 | -25.9% [6] [7] | 11.1 months [6] [7] |

| Far-loop | H773 to R776 | -9.8% [6] [7] | 3.5 months [6] [7] |

Molecular dynamics simulations reveal that near-loop insertions create a more flexible kinase domain with lower transitional energy, making it more accessible to this compound. In contrast, far-loop insertions are more rigid, hindering drug binding [6] [7]. This structural insight explains the differential clinical efficacy and underscores the importance of genotyping specific insertion types.

Key Takeaways for Professionals

For researchers and clinicians, the key insights on this compound management are:

- Proactive Management is Essential: Given the high incidence of high-grade toxicities, protocols should anticipate and proactively manage rash and stomatitis rather than reactively.

- Consider Alternative Scheduling: The 8 mg twice-daily regimen is a validated strategy to reduce toxicity while preserving drug exposure.

- Patient Selection is Critical: The location of the EGFR exon 20 insertion is a major determinant of this compound efficacy. Prioritizing treatment for patients with near-loop insertions may lead to better clinical outcomes.

References

- 1. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontline this compound Produces Clinically Meaningful ... [onclive.com]

- 3. A Phase II Study of this compound in Patients with Epidermal ... [pmc.ncbi.nlm.nih.gov]

- 4. Adjusting this compound Dosing to Reduce Toxicity for Patients ... [targetedonc.com]

- 5. Phase 1 Studies of this compound, an Irreversible Pan-HER ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound for EGFR exon 20-insertion NSCLC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. This compound for EGFR exon 20-insertion NSCLC [nature.com]

Poziotinib in vitro cell line assays Ba/F3 models

In Vitro Efficacy in Ba/F3 Models

Ba/F3 cells, engineered to depend on mutant kinase genes for proliferation, are a standard model for preclinically evaluating Tyrosine Kinase Inhibitor (TKI) potency. The core quantitative data from these assays is summarized in the table below.

Table 1: Poziotinib Potency in Ba/F3 Models Expressing EGFR/HER2 Ex20Ins Mutations [1] [2]

| Cell Line / Mutation Type | Specific Mutation Example | This compound EC50 (nM) | Comparative Inhibitor (e.g., Afatinib) EC50 (nM) | Key Findings |

|---|---|---|---|---|

| EGFR Ex20Ins (Near-loop) | S768dupSVD, A767dupASV | < 10 nM | Varies by compound | Superior inhibition vs. far-loop; location is a key determinant of sensitivity [1]. |

| EGFR Ex20Ins (Far-loop) | H773insNPH, H773insAH | Higher than near-loop | Varies by compound | Significantly less sensitive to this compound compared to near-loop mutations [1]. |

| HER2 Ex20Ins | A775_G776insYVMA | < 10 nM | Not specified in sources | This compound shows potent activity against major HER2 Ex20Ins mutations [2]. |

| Wild-Type EGFR | - | < 1 nM | - | High potency against WT EGFR correlates with target-oriented toxicity (e.g., rash, diarrhea) [2]. |

The experimental workflow for generating and using these Ba/F3 models follows a standardized protocol, as visualized below.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the key experiments cited in the search results.

1. Generation of Ba/F3 Cell Models Expressing Ex20Ins Mutations

- Principle: Ba/F3 cells are murine pro-B lymphocytes that require interleukin-3 (IL-3) for growth. Transfection with an oncogenic kinase mutant (e.g., EGFR Ex20Ins) renders them IL-3 independent, creating a clean system for testing kinase-specific inhibitors [1] [2].

- Materials:

- Ba/F3 cells (ATCC)

- Plasmid DNA encoding human EGFR or HER2 with desired exon 20 insertion mutation (generated via site-directed mutagenesis)

- Transfection reagent (e.g., Lipofectamine)

- RPMI-1640 culture medium with 10% FBS and 1% Penicillin-Streptomycin

- Selection medium: RPMI-1640 + 10% FBS, without IL-3

- Procedure:

- Culture parental Ba/F3 cells in complete medium supplemented with IL-3.

- Transfect the cells with the mutant plasmid using standard methods.

- 48 hours post-transfection, split the cells into selection medium without IL-3.

- Culture the cells for 2-3 weeks, changing the selection medium every 2-3 days, to select for stably transfected clones that are IL-3 independent.

- Validate the expression of the mutant protein in the selected polyclonal population via Western blot or Sanger sequencing.

2. Cell Proliferation Assay (Dose-Response)

- Materials:

- Engineered Ba/F3 cells (from Step 1)

- This compound (Selleckchem, Cat. No. S7358): Prepare a 10 mM stock solution in DMSO and store at -20°C.

- 96-well tissue culture-treated plates

- Cell Titer-Glo Luminescent Cell Viability Assay (Promega)

- Microplate reader capable of measuring luminescence

- Procedure:

- Harvest the engineered Ba/F3 cells and seed them in 96-well plates at a density of 2,000-5,000 cells per well in 180 µL of selection medium (without IL-3).

- Prepare a serial dilution of this compound (e.g., from 1000 nM to 0.1 nM in a 1:3 or 1:4 ratio) in culture medium. The final DMSO concentration should be equal and low (e.g., ≤0.1%) across all wells.

- Add 20 µL of the drug dilutions to the assay plates, creating the desired final concentrations. Include a DMSO-only control (0 nM drug) for 100% viability and a blank control (medium only) for background subtraction. Perform each condition in triplicate.

- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

- After incubation, equilibrate the plates to room temperature for 30 minutes. Add 100 µL of Cell Titer-Glo reagent to each well.

- Shake the plates for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

- Record the luminescence using a plate reader.

- Data Analysis:

- Calculate the average luminescence for the blank wells and subtract this value from all other readings.

- Normalize the data from the drug-treated wells to the average of the DMSO control wells (100% viability).

- Plot the normalized percentage of viability against the log10 of the this compound concentration.

- Fit the data using a four-parameter logistic (4PL) non-linear regression model in software such as GraphPad Prism to calculate the EC50 value (the concentration that inhibits 50% of cell proliferation).

Mechanism of Action and Location-Dependent Sensitivity

The dramatic difference in this compound's efficacy against near-loop versus far-loop insertions can be understood through its molecular mechanism and the resulting structural changes in the EGFR kinase domain.

Mechanism: this compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) in the kinase domain [2]. Its relatively small and flexible structure is thought to allow it to overcome the steric hindrance caused by exon 20 insertions more effectively than larger, bulkier inhibitors [3].

Structural Impact: Molecular dynamics simulations reveal that the location of the insertion creates distinct conformational states:

- Near-loop insertions (A767-P772): These mutations lead to a more flexible kinase domain with multiple conformational states and lower energy barriers between them. This enhanced flexibility likely allows the kinase domain to more easily accommodate this compound binding [1].

- Far-loop insertions (H773-R776): These mutations result in a more rigid kinase domain, which may retain a "closed" conformation that creates steric hindrance, limiting the access and binding of this compound [1].

The diagram below illustrates this location-dependent mechanism of action.

Research Applications and Notes

- Informed Model Selection: When designing experiments, researchers should prioritize testing this compound against a panel of Ba/F3 models expressing different near-loop and far-loop insertions to fully characterize its spectrum of activity [1].

- Benchmarking: Always include standard-of-care TKIs (e.g., afatinib, mobocertinib) and a wild-type EGFR control in parallel assays. This provides critical data on relative potency and selectivity index, which is vital for predicting the therapeutic window [1] [2].

- Beyond Proliferation: To build a comprehensive preclinical profile, these cellular models can be used for further investigations, including:

- Signaling Pathway Analysis: Western blotting to assess inhibition of phosphorylated EGFR/HER2 and key downstream effectors like AKT and ERK after this compound treatment [2].

- Resistance Modeling: Generate this compound-resistant Ba/F3 cell lines via long-term drug exposure to study mechanisms of acquired resistance, which have been clinically observed to include EGFR T790M and MET amplification [3] [4].

I hope these detailed application notes and protocols assist in your research on this compound. The clear differential impact of mutation location is a crucial consideration for both preclinical studies and the potential development of biomarkers for clinical use.

References

- 1. This compound for EGFR exon 20-insertion NSCLC [nature.com]

- 2. Discovery of a Highly Potent and Broadly Effective ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound for EGFR exon 20-mutant NSCLC [sciencedirect.com]

Application Note: Framework for a Poziotinib Brain Metastasis Mouse Model

Objective: To establish a reproducible orthotopic mouse model of brain metastasis for evaluating the efficacy of the tyrosine kinase inhibitor (TKI) Poziotinib in Non-Small Cell Lung Cancer (NSCLC).

Background: this compound is a TKI showing promise in NSCLC, particularly for tumors with specific EGFR exon 20 insertion mutations. Research indicates its sensitivity is highly dependent on the insertion location, with "near-loop" insertions showing better response than "far-loop" ones [1] [2]. Brain metastasis is a common and serious complication in lung cancer. Preclinical models that reliably mimic the metastatic cascade are crucial for developing effective treatments [3] [4]. The intracarotid injection method directly introduces cancer cells into the cerebral circulation, providing a physiologically relevant model to study the later stages of metastasis and drug delivery to the brain [5] [3].

Experimental Design and Method Comparison

No single study provides a complete protocol for a this compound-specific model. The table below summarizes key methodologies from recent studies that can be adapted.

| Model Aspect | Traditional Orthotopic Model (TOMM) | Improved Intracarotid Model [3] | Optimized Circulating Model [4] |

|---|---|---|---|

| Core Method | Intracarotid injection with permanent ligation of the Common Carotid Artery (CCA). | Intracarotid injection with ligation of both external and retrograde common carotid arteries. | Intracarotid injection with a light-controlled hydrogel patch to repair the CCA. |

| Key Technique | Ligation of CCA post-injection. | Anterograde ECA ligation prevents facial metastases; retrograde CCA ligation reduces distant organ seeding. | GelMA/HAMA hydrogel seals the puncture site, restoring blood flow and allowing multiple injections. |

| Advantages | High tumor take rate; short tumorigenesis time [4]. | Directs cells intracranially more efficiently; reduces off-target inflammation and metastases. | Maintains cerebral blood flow & hemodynamics; allows multiple deliveries; reduces cerebral ischemia. |

| Disadvantages | Causes cerebral ischemia; fails to simulate continuous cell entry or intact blood flow [4]. | Technically challenging; permanent ligation prevents repeated dosing studies. | Highly advanced surgical skill required; requires hydrogel synthesis. |

| Relevance to this compound | Suitable for initial efficacy screens in a static environment. | Better for studying baseline this compound response against specific EGFRex20ins types. | Ideal for studying repeated dosing, tumor cell "seeding," and resistance mechanisms. |

Detailed Protocol: Improved Intracarotid Injection Method

This protocol is adapted from the method used to establish patient-derived breast cancer brain metastasis models [3], which can be modified for NSCLC cell lines sensitive to this compound.

1. Cell Preparation

- Cell Line: Use human NSCLC cell lines with characterized EGFR mutation status (e.g., A549, PC9) [4]. For this compound studies, consider engineering cells to express "near-loop" EGFRex20ins mutations based on findings that these are more sensitive [1] [2].

- Labeling: Stably transduce cells with a lentiviral vector expressing Luciferase (Luc) and Green Fluorescent Protein (GFP) for in vivo bioluminescence imaging (BLI) and post-mortem fluorescence detection [4].

- Culture & Harvest: Culture cells under standard conditions. On injection day, dissociate cells (using Accutase or similar), wash, and resuspend in PBS at a concentration of 100,000 cells in 50 µL [3]. Keep on ice.

2. Animal Preparation

- Strain: Use immunocompromised mice (e.g., NOD-SCID or SCID females, 8-12 weeks old) to support engraftment of human tumor cells [3] [4].